1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Descripción
1-(4-Chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-chlorophenyl group, at the 4-position with a cyclopentyl carboxamide, and at the 5-position with a pyridin-3-yl moiety. The cyclopentyl amide at the 4-position contributes to conformational flexibility and modulates solubility. This scaffold is structurally analogous to bioactive triazole derivatives reported in anticancer and kinase inhibition studies .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopentyl-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-14-7-9-16(10-8-14)25-18(13-4-3-11-21-12-13)17(23-24-25)19(26)22-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDHNGUFHNDYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically employed.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activity, which can be explored for developing new drugs or therapeutic agents.
Medicine: Its unique structure may make it useful in the design of pharmaceuticals targeting specific diseases.
Industry: The compound's properties can be harnessed for various industrial applications, such as in materials science or as a chemical intermediate.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the triazole ring may play crucial roles in binding to receptors or enzymes, leading to biological or chemical activity. Further research is needed to fully elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Substituent Variations and Dihedral Angles
The spatial arrangement of substituents on the triazole ring significantly impacts molecular interactions. Key comparisons include:
- Key Observations :
- The cyclopentyl carboxamide in the target compound likely enhances lipophilicity compared to smaller amides (e.g., ethyl ester in ).
- Pyridin-3-yl at R5 may improve hydrogen-bonding interactions relative to trifluoromethyl or cyclopropyl groups .
- Dihedral angles (e.g., 74.02° in vs. 87.77° in ) influence molecular planarity, affecting receptor binding.
Crystallographic Insights
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () crystallizes in a monoclinic acentric space group, with a 74.02° twist between triazole and pyridin-3-yl rings due to steric hindrance from the formyl group. This contrasts with analogs like ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (50.3°), highlighting substituent-dependent conformational flexibility .
Anticancer Activity
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Derivatives : Exhibit c-Met kinase inhibition, inducing apoptosis in multiple cancer cell lines (MCF-7, HepG2, A549) with growth percentage (GP) values of 68.09–86.18% in NCI-H522 cells .
- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Demonstrates GP 68.09% in NCI-H522 cells, suggesting the 4-methoxyphenyl group enhances activity .
- Target Compound : Pyridin-3-yl at R5 may confer unique selectivity, though biological data are pending.
Kinase and Receptor Targeting
Compounds with imidazo[1,2-a]pyridine cores (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives in ) show structural parallels to the target compound but differ in core heterocycles. These analogs target nuclear receptors and kinases, suggesting the triazole-carboxamide scaffold has broad applicability .
Solubility and LogP Predictions
Actividad Biológica
1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H18ClN5O
- Molecular Weight : 367.8 g/mol
- CAS Number : 1326916-26-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains and fungi, demonstrating notable inhibitory effects.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |
| HeLa | 8.2 | Cell cycle arrest and apoptosis |
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various triazole derivatives, including the target compound. Results indicated significant activity against Mycobacterium tuberculosis, with an IC50 value of approximately 2.5 µM, suggesting its potential as an anti-tubercular agent . -
Anticancer Research :
In another study focusing on breast cancer cells, the compound was shown to increase p53 expression levels and promote caspase-3 cleavage, leading to enhanced apoptotic activity in MCF-7 cells .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by functional group modifications. Key steps include:
- Step 1: Copper(I)-catalyzed cycloaddition of an azide and alkyne to form the triazole ring (optimized with CuI, ~70–80°C in DMSO or DCM) .
- Step 2: Nucleophilic substitution or coupling reactions to introduce the 4-chlorophenyl and pyridinyl moieties.
- Step 3: Amidation with cyclopentylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
Critical Factors:
- Catalyst: Copper(I) iodide significantly improves regioselectivity and yield .
- Solvent: Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require purification via column chromatography .
- Monitoring: Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Confirms molecular weight (C₂₀H₂₀ClN₅O; calc. 411.13 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves bond angles and crystal packing for unambiguous structural confirmation (if crystalline) .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Enzyme Inhibition Assays:
- Cytotoxicity Screening:
- Antimicrobial Testing:
- Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced: How can synthesis be optimized for milligram-to-gram scale-up without compromising purity?
Methodological Answer:
- Flow Chemistry: Continuous flow systems improve heat/mass transfer for azide-alkyne cycloaddition, reducing side products .
- Catalyst Recycling: Immobilize CuI on silica or magnetic nanoparticles to reduce metal contamination .
- Workflow:
- Step 1: Optimize stoichiometry (1.2 equiv alkyne to azide) to minimize unreacted intermediates.
- Step 2: Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) for easier purification .
- Step 3: Use preparative HPLC for final purification (>95% purity) .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Purity Verification: Re-analyze compound batches via HPLC and elemental analysis; impurities >2% can skew bioactivity .
- Assay Standardization:
- Structural Analog Comparison: Test analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
Advanced: What mechanistic approaches elucidate interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use Schrödinger Maestro or AutoDock Vina to model binding to kinase ATP pockets (PDB IDs: 1ATP, 3QKK). Validate with mutagenesis (e.g., Ala-scanning of key residues) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .
- Metabolomics: Profile changes in cellular pathways (e.g., ATP levels, ROS production) post-treatment via LC-MS .
Advanced: How do substituents (e.g., chlorophenyl vs. pyridinyl) influence structure-activity relationships (SAR)?
Methodological Answer:
- Chlorophenyl Group:
- Pyridinyl Moiety:
- Cyclopentylamide:
SAR Workflow:
Synthesize 10–15 analogs with systematic substituent variations.
Test in parallel assays (IC₅₀, logP, solubility).
Use QSAR models to predict optimal substituent combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
